Pyridine-2-dithioperoxol
Description
Pyridine-2-dithioperoxol (systematic name: this compound) is a pyridine-derived compound characterized by a dithioperoxol (-S-S-O-) functional group at the 2-position of the pyridine ring. This structure confers unique chemical reactivity, particularly in redox reactions and coordination chemistry.
Properties
CAS No. |
105988-28-1 |
|---|---|
Molecular Formula |
C5H5NS2 |
Molecular Weight |
143.2 g/mol |
IUPAC Name |
2-(disulfanyl)pyridine |
InChI |
InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H |
InChI Key |
ROJBIOJYHVAOFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SS |
Canonical SMILES |
C1=CC=NC(=C1)SS |
Synonyms |
2-Pyridinesulfenothioicacid(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally related pyridine derivatives and pesticidal compounds:
Structural Analogues
5,6-Dimethoxypyridin-2-ol Structure: A pyridine derivative with methoxy (-OCH₃) groups at the 5- and 6-positions and a hydroxyl (-OH) group at the 2-position. Key Differences: Lacks the dithioperoxol group, limiting its redox activity compared to Pyridine-2-dithioperoxol.
Pyriproxyfen Structure: Contains a pyridine ring but substituted with phenoxy and methoxy groups, forming a juvenile hormone mimic. Application: Used as an insect growth regulator, contrasting with this compound’s undefined pesticidal role. The absence of sulfur-based functional groups reduces its oxidative reactivity .
Functional Group Analogues
Dinoseb (2-(1-methylpropyl)-4,6-dinitrophenol) Structure: A dinitrophenol herbicide with a nitro (-NO₂) group. Reactivity: Nitro groups are strong electron-withdrawing moieties, differing from the sulfur-oxygen redox activity of this compound. Dinoseb’s primary use is as a herbicide, suggesting divergent biological targets .
Tabulated Comparison
Research Findings and Limitations
- Gaps in Evidence: No direct data on this compound’s synthesis, stability, or applications were found in the provided sources. Comparisons rely on structural and functional inferences from unrelated pyridine derivatives or pesticidal compounds.
- Contrasts with pyriproxyfen and dinoseb highlight the importance of sulfur-oxygen bonds in redox-driven applications.
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